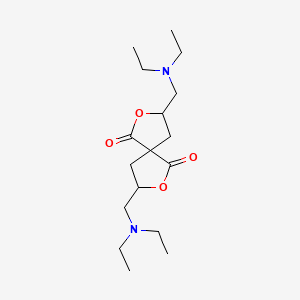
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is a heterocyclic compound that features both an imidazole ring and a benzimidazole ring, with a trifluoromethyl group attached to the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole typically involves the condensation of 2-(1-imidazolyl)aniline with trifluoroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures (around 230°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazolone derivatives, while reduction can produce hydrogenated benzimidazole compounds.
Scientific Research Applications
2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,3,5-Tris(1-imidazolyl)benzene: This compound features three imidazole rings attached to a benzene ring and is used in the synthesis of coordination polymers.
5-(2-Methylimidazol-1-yl)isophthalic acid: This compound is used in the construction of metal-organic frameworks and has similar coordination properties.
2-(5-Imidazolyl)-4-methylphenol: This compound is a model for studying tyrosine-histidine covalent bonding.
Uniqueness: 2-(1-Imidazolyl)-5-trifluoromethylbenzimidazole is unique due to the presence of both an imidazole and a benzimidazole ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7F3N4 |
|---|---|
Molecular Weight |
252.20 g/mol |
IUPAC Name |
2-imidazol-1-yl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-1-2-8-9(5-7)17-10(16-8)18-4-3-15-6-18/h1-6H,(H,16,17) |
InChI Key |
GGMWPRBFBQARQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



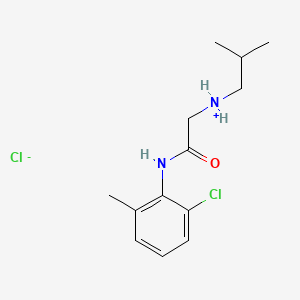

![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
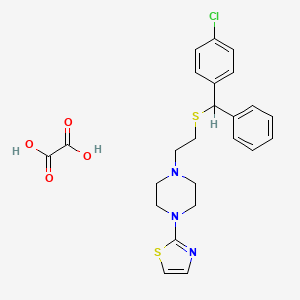
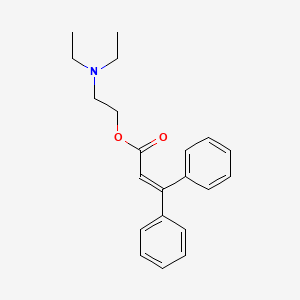
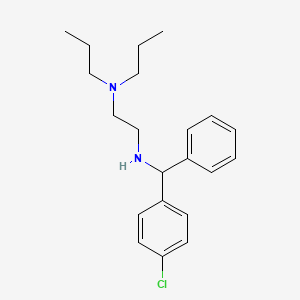
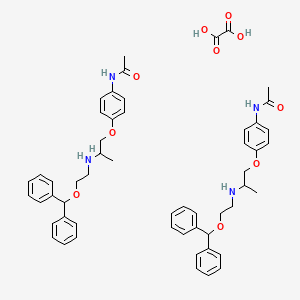
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
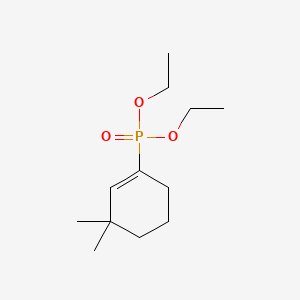

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
